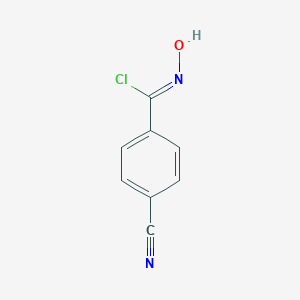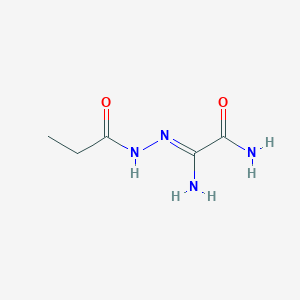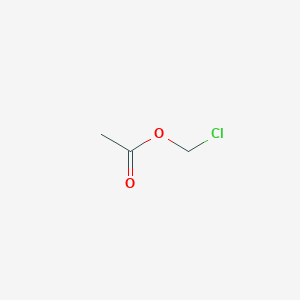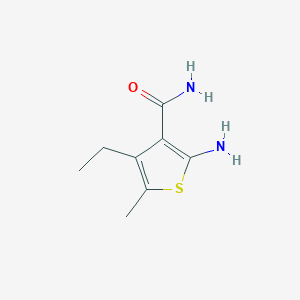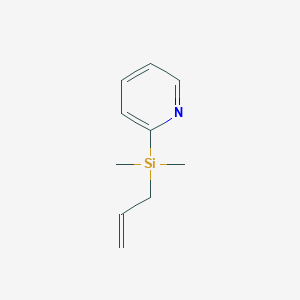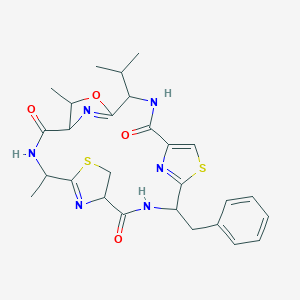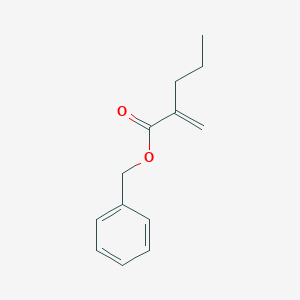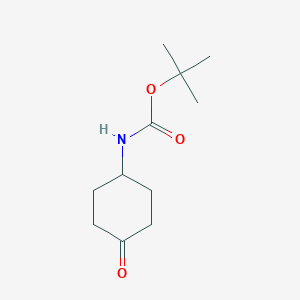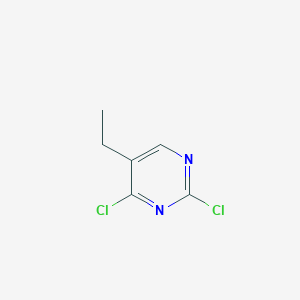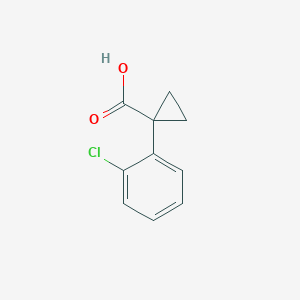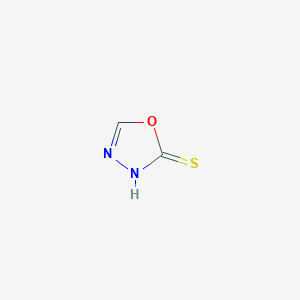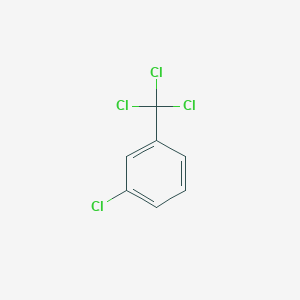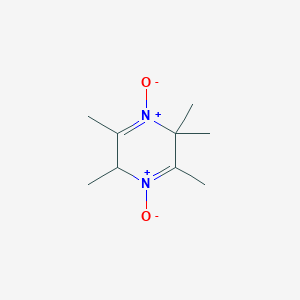
2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide, also known as PQQ, is a redox cofactor that is found in many bacterial enzymes. It has been shown to have a number of important biological functions, including the ability to act as an antioxidant, to promote mitochondrial biogenesis, and to enhance cognitive function. In
Mecanismo De Acción
The mechanism of action of 2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide is not yet fully understood, but it is believed to involve the activation of a number of different signaling pathways within cells. 2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide has been shown to activate the transcription factor PGC-1α, which is involved in the regulation of mitochondrial biogenesis. It is also believed to act as an antioxidant by scavenging free radicals and reducing oxidative stress.
Efectos Bioquímicos Y Fisiológicos
2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide has a number of important biochemical and physiological effects. It has been shown to promote mitochondrial biogenesis, which can help to improve energy production and reduce the risk of age-related diseases. It also acts as an antioxidant, which can help to protect cells from oxidative damage. In addition, 2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide has been shown to enhance cognitive function, particularly in areas related to memory and learning.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide in lab experiments is that it is relatively easy to synthesize and purify. It is also relatively stable, which makes it a good candidate for use in long-term studies. However, there are some limitations to the use of 2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide in lab experiments. For example, it can be difficult to control the dosage of 2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide, which can make it difficult to compare results between different studies.
Direcciones Futuras
There are a number of future directions for research on 2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide. One area that is of particular interest is the potential role of 2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Other areas of research include the potential use of 2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide as a dietary supplement to promote mitochondrial biogenesis and improve cognitive function, and the development of new methods for synthesizing 2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide that are more efficient and cost-effective.
Métodos De Síntesis
The synthesis of 2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide can be achieved through a number of different methods, including chemical synthesis and microbial fermentation. One of the most common methods for synthesizing 2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide is through the use of microorganisms such as Gluconobacter oxydans and Methylobacterium extorquens. These microorganisms are able to produce 2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide through a biosynthetic pathway that involves the conversion of tyrosine to 2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide.
Aplicaciones Científicas De Investigación
2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide has been the subject of a great deal of scientific research in recent years, due to its potential health benefits. Some of the most promising areas of research include the role of 2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide in promoting mitochondrial biogenesis, its ability to act as an antioxidant, and its potential to enhance cognitive function.
Propiedades
Número CAS |
118176-38-8 |
|---|---|
Nombre del producto |
2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide |
Fórmula molecular |
C9H16N2O2 |
Peso molecular |
184.24 g/mol |
Nombre IUPAC |
2,3,5,5,6-pentamethyl-1,4-dioxido-2H-pyrazine-1,4-diium |
InChI |
InChI=1S/C9H16N2O2/c1-6-7(2)11(13)9(4,5)8(3)10(6)12/h6H,1-5H3 |
Clave InChI |
ZPYYBVBZMIPJLT-UHFFFAOYSA-N |
SMILES |
CC1C(=[N+](C(C(=[N+]1[O-])C)(C)C)[O-])C |
SMILES canónico |
CC1C(=[N+](C(C(=[N+]1[O-])C)(C)C)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



